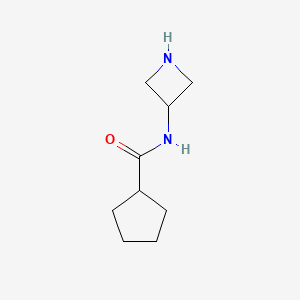
N-(3-Azetidinyl)cyclopentanecarboxamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of N-(3-Azetidinyl)cyclopentanecarboxamide consists of a cyclopentane ring attached to a carboxamide group and an azetidine ring. The exact 3D structure is not provided in the search results.Applications De Recherche Scientifique
Anti-Inflammatory Activity
A study explored the synthesis and anti-inflammatory activity of indolyl azetidinones, a class of compounds related to N-(3-Azetidinyl)cyclopentanecarboxamide. These compounds showed significant anti-inflammatory activity and were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their effectiveness and ulcerogenic activities (Kalsi et al., 1990).
Neurokinin-2 (NK2) Antagonists
A novel class of neurokinin-2 (NK2) antagonists, which are structurally related to N-(3-Azetidinyl)cyclopentanecarboxamide, was developed and evaluated pharmacologically. These compounds, including 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, showed excellent potency for the NK2 receptor and increased metabolic stability (Mackenzie et al., 2002).
Antidepressant and Nootropic Agents
Research on Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone revealed their potential as antidepressant and nootropic agents. The study identified compounds with significant antidepressant activity and effectiveness in the elevated plus maze test and passive avoidance test in mice (Thomas et al., 2016).
Antibacterial Agents
Several studies focused on the synthesis and structure-activity relationships of azetidinylquinolones as antibacterial agents. These compounds showed outstandingly broad-spectrum activity, particularly against Gram-positive organisms, and were considered for further development due to their in vitro efficacy and blood levels https://consensus.app/papers/7azetidinylquinolones-agents-synthesis-activity-frigola/fb429f1343fa5095b207494e23ffd58a/?utm_source=chatgpt; https://consensus.app/papers/7azetidinylquinolones-agents-synthesis-properties-frigola/a752491430cd5faaa81d88b5a7046b01/?utm_source=chatgpt" target="_blank">(Frigola et al., 1993; Frigola et al., 1994; Frigola et al., 1995)
Antimicrobial and Antitubercular Activities
Research on novel trihydroxy benzamido azetidin-2-one derivatives demonstrated significant antimicrobial and antitubercular activities, with some compounds showing activity comparable to standard drugs like isoniazid (Ilango & Arunkumar, 2011).
Synthesis Techniques
A study on the synthesis of N-aryl-β-lactams, including 3-amino-2-azetidinone derivatives, presented a convenient method for preparing these compounds, highlighting their potential in various medicinal applications (Bose et al., 1984).
Orientations Futures
Azetidines, the class of compounds to which N-(3-Azetidinyl)cyclopentanecarboxamide belongs, are important in organic synthesis and medicinal chemistry . Their reactivity is driven by considerable ring strain, but they are more stable than related aziridines . Recent advances in azetidine chemistry suggest future directions may include the development of new molecules with potent activity against highly resistant pathogens .
Propriétés
IUPAC Name |
N-(azetidin-3-yl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-3-1-2-4-7)11-8-5-10-6-8/h7-8,10H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIMUWDMSWOUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azetidin-3-yl)cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394701.png)
![3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1394703.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1394704.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)
![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)
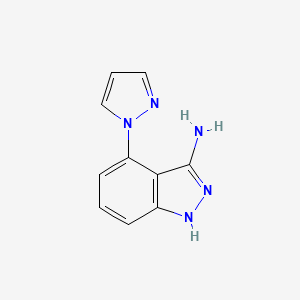
![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)
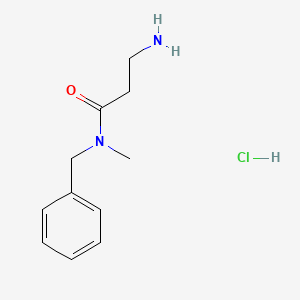
![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)
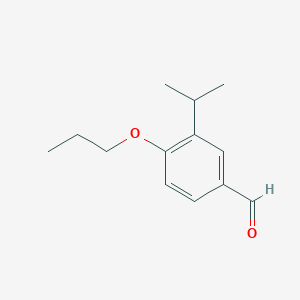
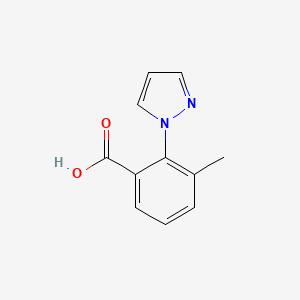
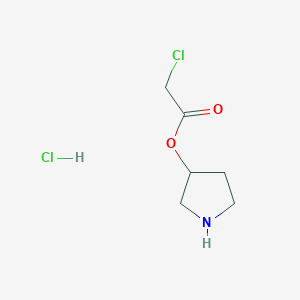
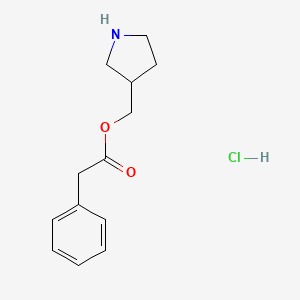
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)